4-Methoxy-7-nitro-1H-indazole
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Overview
Description
4-Methoxy-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Mechanism of Action
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ . They are used in the treatment of various diseases such as hypertension, cancer, depression, inflammation, and bacterial infections .
Mode of Action
Indazole derivatives are known to interact with their targets and cause changes that lead to their medicinal effects . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, indazoles can inhibit phosphoinositide 3-kinase δ, affecting the related signaling pathways .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting that 4-Methoxy-7-nitro-1H-indazole might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-nitro-1H-indazole typically involves the nitration of 4-methoxyindazole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure regioselectivity and high yield. Another method involves the use of tert-butyl nitrite and silver nitrate as nitrating agents in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve yield and reduce byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Various cyclization agents and catalysts depending on the desired product.
Major Products:
Reduction: 4-Methoxy-7-amino-1H-indazole.
Substitution: Derivatives with different substituents replacing the methoxy group.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
4-Methoxy-7-nitro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Nitroindazole: Another nitro-substituted indazole with similar biological activities.
4-Methoxyindazole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
1H-Indazole: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness: 4-Methoxy-7-nitro-1H-indazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-7-nitro-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-3-2-6(11(12)13)8-5(7)4-9-10-8/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDXNBYEODREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NNC2=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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